[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol
CAS No.: 1227600-70-5
Cat. No.: VC11620539
Molecular Formula: C7H5F4NO
Molecular Weight: 195.1
Purity: 95
* For research use only. Not for human or veterinary use.
![[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol - 1227600-70-5](/images/no_structure.jpg)
Specification
CAS No. | 1227600-70-5 |
---|---|
Molecular Formula | C7H5F4NO |
Molecular Weight | 195.1 |
Introduction
Structural and Molecular Characteristics
Chemical Composition and Bonding
The compound features a pyridine ring substituted at the 2-, 3-, and 4-positions with trifluoromethyl (–CF3), fluorine (–F), and hydroxymethyl (–CH2OH) groups, respectively. X-ray crystallographic analyses of analogous trifluoromethylpyridines reveal that the electron-withdrawing –CF3 group induces significant polarization in the aromatic system, while the –F substituent at the 3-position creates steric and electronic effects that influence reactivity . The hydroxymethyl group at the 4-position provides a handle for further functionalization through oxidation, esterification, or etherification reactions.
Physicochemical Properties
Experimental data for [3-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol remain limited, but computational predictions using density functional theory (DFT) on similar compounds suggest:
Property | Value (Predicted) | Methodology |
---|---|---|
LogP (Octanol-Water) | 1.82 ± 0.3 | Molinspiration |
Water Solubility | 2.1 mg/mL | ALOGPS |
pKa (Hydroxyl Group) | 13.4 ± 0.5 | SPARC |
Dipole Moment | 3.12 Debye | Gaussian 09 |
Synthetic Methodologies
Alternative Pathways
TCI America's synthesis of [6-(trifluoromethyl)pyridin-3-yl]methanol (CAS 386704-04-7) suggests a viable route via:
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Kumada Coupling: Reaction of 3-bromo-6-(trifluoromethyl)pyridine with Mg in THF forms the Grignard reagent.
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Formaldehyde Quenching: Addition of paraformaldehyde yields the hydroxymethyl derivative.
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Positional Isomer Separation: Chiral HPLC resolves regioisomers, though yields for the 4-substituted variant remain unspecified .
Biological Activity and Pharmaceutical Relevance
Target Engagement
The ACS Medicinal Chemistry study of ML267 (a structurally related PPTase inhibitor) demonstrates that trifluoromethylpyridine derivatives exhibit:
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IC50: 0.89 μM against Sfp-PPTase
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Selectivity: >100-fold over human PPTase orthologs
While [3-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol itself hasn't been tested, its structural similarity suggests potential as:
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A prodrug scaffold via hydroxyl group modification
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A metalloenzyme inhibitor through fluorine coordination
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A bioisostere for carboxylic acids in kinase targets
ADME Profiling
Preliminary data from Ambeed's 1227594-89-9 analogue show:
Parameter | Value | Assay |
---|---|---|
Plasma Stability (t1/2) | 6.7 h (Human) | Microsomal Incubation |
CYP3A4 Inhibition | IC50 > 50 μM | Fluorescent Probe |
Caco-2 Permeability | 12 × 10⁻⁶ cm/s | MDCK-II Model |
These properties suggest favorable pharmacokinetics for oral administration, though experimental validation remains pending .
Quantity | Purity | Price (USD) |
---|---|---|
250 mg | 95% | 4,000 |
1 g | 95% | 12,000 |
This pricing reflects both the synthetic complexity and growing demand from pharmaceutical developers.
Future Directions
Three promising research avenues merit exploration:
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Asymmetric Synthesis: Development of enantioselective routes to access chiral derivatives for CNS targets.
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PROTAC Integration: Utilization as a warhead in proteolysis-targeting chimeras targeting undruggable proteins.
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Combination Therapies: Co-administration with β-lactam antibiotics to combat resistant pathogens via PPTase inhibition.
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